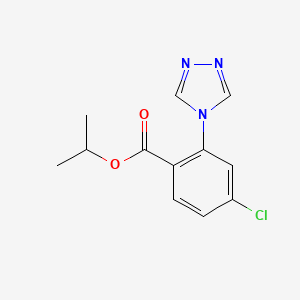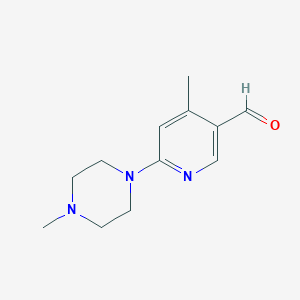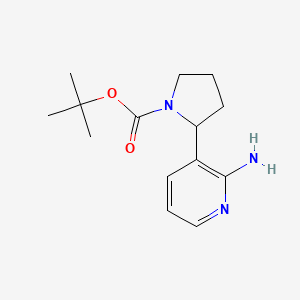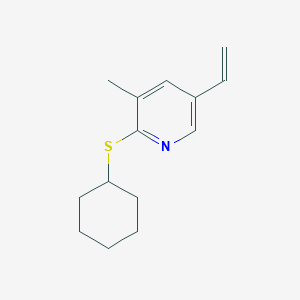
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine is an organic compound characterized by a pyridine ring substituted with a cyclohexylthio group at the 2-position, a methyl group at the 3-position, and a vinyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylthio)-3-methyl-5-vinylpyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Cyclohexylthio Group: The cyclohexylthio group can be introduced via a nucleophilic substitution reaction, where a cyclohexylthiol reacts with a halogenated pyridine derivative.
Vinylation: The vinyl group can be introduced through a Heck reaction, where a halogenated pyridine reacts with an alkene in the presence of a palladium catalyst.
Methylation: The methyl group can be added using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-(Cyclohexylthio)-3-methyl-5-vinylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(Cyclohexylthio)pyridine: Lacks the vinyl and methyl groups, resulting in different reactivity and applications.
3-Methyl-5-vinylpyridine:
2-(Cyclohexylthio)-5-vinylpyridine: Similar but lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
2-(Cyclohexylthio)-3-methyl-5-vinylpyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the cyclohexylthio group enhances its lipophilicity, the vinyl group provides a site for further functionalization, and the methyl group influences its electronic properties.
This compound’s unique structure makes it a valuable molecule for various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C14H19NS |
|---|---|
分子量 |
233.37 g/mol |
IUPAC名 |
2-cyclohexylsulfanyl-5-ethenyl-3-methylpyridine |
InChI |
InChI=1S/C14H19NS/c1-3-12-9-11(2)14(15-10-12)16-13-7-5-4-6-8-13/h3,9-10,13H,1,4-8H2,2H3 |
InChIキー |
ROPCCRNUPIMKTC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1SC2CCCCC2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



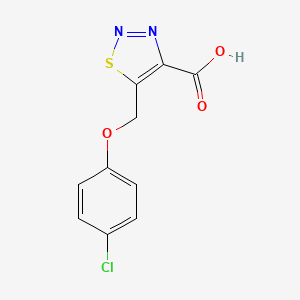
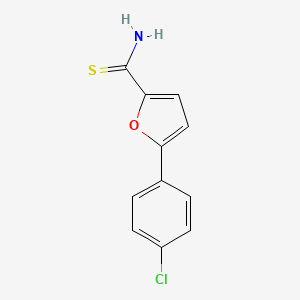
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11802973.png)


